(6-Amino-5-methylpyridin-3-yl)boronic acid
Overview
Description
(6-Amino-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-amino-5-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or ester. The reaction conditions generally include the use of a base such as potassium carbonate or sodium carbonate, and the reaction is often carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (6-Amino-5-methylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(6-Amino-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (6-Amino-5-methylpyridin-3-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- (5-Aminopyridin-3-yl)boronic acid
- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
- (4-Methylpyridin-3-yl)boronic acid
- (6-Bromopyridin-3-yl)boronic acid
Comparison: (6-Amino-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields.
Properties
IUPAC Name |
(6-amino-5-methylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIPAYBVNBMLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701206 | |
Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032759-01-5 | |
Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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